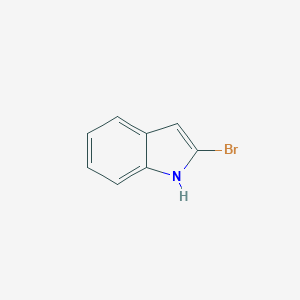

2-bromo-1H-indole

Descripción general

Descripción

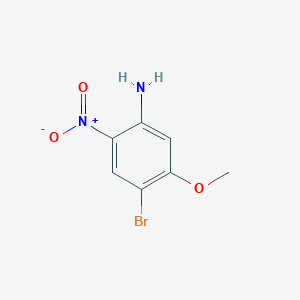

2-Bromo-1H-indole is a chemical compound that belongs to the group of hydroxylamines . It has significant cytotoxicity against tumor cells .

Synthesis Analysis

2-Bromo-1H-indole can be synthesized by Friedel-Crafts reaction with chloroacetone and bromine . Other synthesis methods involve the use of 1H-indole-2 carboxylic acid as a starting material .

Molecular Structure Analysis

The molecular formula of 2-Bromo-1H-indole is C8H6BrN . Its average mass is 196.044 Da and its monoisotopic mass is 194.968353 Da .

Chemical Reactions Analysis

2-Bromo-1H-indole can undergo various chemical reactions. For instance, it can be used in the synthesis of pharmaceutically favorable indoles . It can also participate in the Bartoli indole synthesis .

Physical And Chemical Properties Analysis

2-Bromo-1H-indole has a boiling point of 316.9±15.0 °C . Its density is 1.660 g/cm³ . It is slightly soluble in chloroform and ethyl acetate .

Aplicaciones Científicas De Investigación

- Scientific Field: Systems Microbiology and Biomanufacturing .

- Application Summary: Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in food industry or perfumery .

- Methods of Application: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results or Outcomes: This approach has led to the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods of Application: The specific methods of application would depend on the specific disorder being treated and the specific indole derivative being used .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

Biotechnological Production for Industrial Applications

Treatment of Various Disorders

- Scientific Field: Organic Chemistry .

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH 2 CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .

- Results or Outcomes: This approach has led to the synthesis of various indole derivatives as prevalent moieties present in selected alkaloids .

- Scientific Field: Pharmacology .

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application: The specific methods of application would depend on the specific disorder being treated and the specific indole derivative being used .

- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Alkaloids

Pharmacological Activities

- Sustainable Multicomponent Indole Synthesis

- Scientific Field: Green Chemistry .

- Application Summary: The most preferred heterocyclic indole core was de novo assembled by an innovative 2-step reaction from inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid and isocyanides involving an Ugi multicomponent reaction followed by an acid induced cyclization .

- Methods of Application: This method delivers under mild and benign conditions using ethanol as solvent and no metal catalyst .

- Results or Outcomes: The scope of the reactions was scouted and 20 derivatives are described .

Safety And Hazards

Direcciones Futuras

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a highlighted area of future research .

Propiedades

IUPAC Name |

2-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRQXVPYQGBZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473105 | |

| Record name | 2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-1H-indole | |

CAS RN |

139409-34-0 | |

| Record name | 2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)

![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)